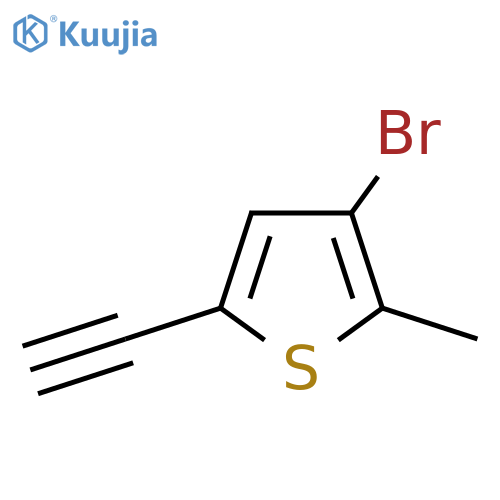Cas no 1598257-09-0 (3-bromo-5-ethynyl-2-methylthiophene)

3-bromo-5-ethynyl-2-methylthiophene 化学的及び物理的性質
名前と識別子
-
- 3-bromo-5-ethynyl-2-methylthiophene
- 1598257-09-0
- EN300-1912412
-
- インチ: 1S/C7H5BrS/c1-3-6-4-7(8)5(2)9-6/h1,4H,2H3
- InChIKey: RROPNXMLPLHRJT-UHFFFAOYSA-N
- SMILES: BrC1C=C(C#C)SC=1C
計算された属性
- 精确分子量: 199.92953g/mol
- 同位素质量: 199.92953g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 146
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.2Ų
- XLogP3: 3
3-bromo-5-ethynyl-2-methylthiophene Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1912412-0.1g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 0.1g |
$804.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-10g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 10g |
$3929.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-1.0g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1912412-10.0g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1912412-2.5g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 2.5g |
$1791.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-0.25g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 0.25g |
$840.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-5.0g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1912412-5g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 5g |
$2650.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-0.5g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 0.5g |
$877.0 | 2023-09-17 | ||
| Enamine | EN300-1912412-0.05g |
3-bromo-5-ethynyl-2-methylthiophene |
1598257-09-0 | 0.05g |
$768.0 | 2023-09-17 |
3-bromo-5-ethynyl-2-methylthiophene 関連文献
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
10. Caper tea
3-bromo-5-ethynyl-2-methylthiopheneに関する追加情報
Introduction to 3-bromo-5-ethynyl-2-methylthiophene (CAS No. 1598257-09-0) and Its Emerging Applications in Chemical Biology
3-bromo-5-ethynyl-2-methylthiophene (CAS No. 1598257-09-0) is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its versatile structural framework and potential biological activities. Thiophene derivatives, including this particular compound, are widely studied for their role in pharmaceutical development, material science, and synthetic chemistry. The presence of both bromo and ethynyl functional groups in its molecular structure makes it a valuable intermediate for further chemical modifications, enabling the synthesis of more complex molecules with tailored properties.
The compound's unique structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and an ethynyl group at the 5-position, along with a methyl group at the 2-position, provides multiple sites for chemical reactions such as cross-coupling, nucleophilic substitution, and metal-catalyzed transformations. These reactivity patterns have made 3-bromo-5-ethynyl-2-methylthiophene a preferred building block in the synthesis of pharmacologically active agents, organic semiconductors, and functional materials.
In recent years, there has been a surge in research focusing on thiophene-based compounds due to their demonstrated efficacy in various biological processes. Studies have shown that thiophene derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties. The bromo substituent in 3-bromo-5-ethynyl-2-methylthiophene allows for convenient introduction of other functional groups via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This flexibility has enabled researchers to generate novel derivatives with enhanced biological activity.
One of the most compelling aspects of 3-bromo-5-ethynyl-2-methylthiophene is its utility in the development of small-molecule inhibitors targeting specific biological pathways. For instance, recent studies have highlighted its potential as a scaffold for designing kinase inhibitors, which are crucial in cancer therapy. The ethynyl group can be further functionalized into arynes or used in Sonogashira couplings to introduce alkynyl side chains, which can modulate the binding affinity of drug candidates to their target proteins.
The compound's role in material science is equally noteworthy. Thiophene derivatives are known for their conjugated systems, which confer excellent electronic properties suitable for applications in organic electronics. 3-bromo-5-ethynyl-2-methylthiophene can be polymerized or incorporated into bulk heterojunction solar cells to improve charge transport and photovoltaic efficiency. Additionally, its ability to form stable metal complexes makes it a candidate for luminescent materials and catalysts.
Advances in synthetic methodologies have further expanded the utility of 3-bromo-5-ethynyl-2-methylthiophene. Transition-metal-catalyzed reactions have enabled the construction of complex thiophene-based architectures with high precision, allowing chemists to fine-tune molecular structures for specific applications. For example, lithium-halogen exchange followed by Negishi coupling has been employed to introduce aryl or vinyl groups at various positions of the thiophene ring.
The pharmacological potential of 3-bromo-5-ethynyl-2-methylthiophene has been explored in several preclinical studies. Researchers have synthesized derivatives of this compound that exhibit inhibitory effects on enzymes involved in inflammatory responses and cancer progression. The bromo and ethynyl groups provide handles for further derivatization, allowing chemists to optimize potency and selectivity. These findings underscore the importance of thiophene-based scaffolds in drug discovery efforts.
In conclusion,3-bromo-5-ethynyl-2-methylthiophene (CAS No. 1598257-09-0) represents a versatile and promising compound with broad applications in chemical biology and material science. Its unique structural features and reactivity make it an indispensable tool for synthetic chemists seeking to develop novel pharmaceuticals and advanced materials. As research continues to uncover new synthetic strategies and biological functions,3-bromo-5-ethynyl-2-methylthiophene is poised to remain at the forefront of innovation in these fields.
1598257-09-0 (3-bromo-5-ethynyl-2-methylthiophene) Related Products
- 2792186-06-0(1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazole trihydrochloride)
- 1965304-90-8(2-Methyl-3-phenyl-2H-quinoxaline)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 13618-88-7(5,6,7,8-tetrahydroindolizine)
- 2171246-86-7((2S,4S)-4-methoxy-2-(methoxymethyl)-1-(2-methylbut-3-yn-2-yl)pyrrolidine)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 392323-83-0(ethyl 2-{4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamido}-4,5-dimethylthiophene-3-carboxylate)
- 1631145-96-4((E)-3-(4-Fluorobenzylidene)-1-methylpiperidin-4-one)
- 53319-35-0(myo-Inositol)
- 2413574-64-6(LpxC-IN-10)




